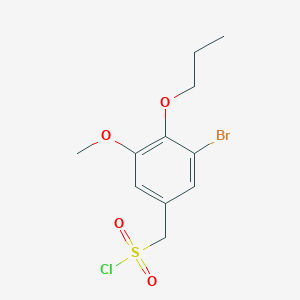

(3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C11H14BrClO4S |

|---|---|

Molecular Weight |

357.65 g/mol |

IUPAC Name |

(3-bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C11H14BrClO4S/c1-3-4-17-11-9(12)5-8(6-10(11)16-2)7-18(13,14)15/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

APCXFTOMHRTQPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)CS(=O)(=O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C11H14BrClO4S

- Molecular Weight: 357.65 g/mol

- IUPAC Name: (3-bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride

- Standard InChI: InChI=1S/C11H14BrClO4S/c1-3-4-17-11-9(12)5-8(6-10(11)16-2)7-18(13,14)15/h5-6H,3-4,7H2,1-2H3

- Standard InChIKey: APCXFTOMHRTQPX-UHFFFAOYSA-N

- Canonical SMILES: CCCOC1=C(C=C(C=C1Br)CS(=O)(=O)Cl)OC

Synthesis Overview

The synthesis of (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride typically involves starting from a phenol derivative and modifying it through several steps to introduce the necessary functional groups. The process may include alkylation, bromination, and sulfonylation reactions.

Detailed Synthesis Steps

Starting Material Preparation:

- Begin with a suitable phenol derivative, such as 3-bromo-5-methoxy-4-propoxybenzene . This compound can be synthesized through alkylation and bromination reactions starting from simpler phenolic compounds.

-

- Alkylation involves adding a propoxy group to the phenol ring using an alkyl bromide in the presence of a base like potassium carbonate.

- Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under appropriate conditions.

-

- The key step in synthesizing (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride involves sulfonylation of the phenyl ring. This is typically done by reacting the phenol derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Reaction Conditions and Yield

- Reaction Conditions: The sulfonylation reaction is often performed in a solvent like dichloromethane or chloroform at temperatures ranging from -5°C to room temperature.

- Yield: The yield of the sulfonylation step can vary depending on the conditions and the purity of the starting materials. Generally, high yields are achievable with optimized conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The bromine atom can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as sodium borohydride or hydrogen peroxide can be used, depending on the desired transformation.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

(3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Investigated for its potential use in the development of new drugs.

Material Science: Utilized in the preparation of specialized polymers and materials.

Mechanism of Action

The mechanism of action for (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanesulfonyl Chloride (CH₃SO₂Cl)

Methanesulfonyl chloride (MSCl) shares the core sulfonyl chloride functional group but lacks the substituted phenyl ring. Key differences include:

- Reactivity : MSCl is highly reactive due to the absence of steric hindrance from aromatic substituents. In contrast, the bromo, methoxy, and propoxy groups in the target compound may reduce reactivity by increasing steric bulk and electron-withdrawing effects (bromo) .

- Hazards : Both compounds are corrosive (Class 8), but MSCl poses additional risks of releasing toxic gases (e.g., SO₂, HCl) upon decomposition . The target compound’s hazards are more localized to direct contact and inhalation .

- Storage : MSCl requires protection from light and storage in cool, ventilated areas, similar to the target compound. However, the latter’s bromine substituent may necessitate stricter stability monitoring .

Table 1: Key Properties Comparison

| Property | (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl Chloride | Methanesulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BrClO₄S | CH₃ClO₂S |

| Molecular Weight (g/mol) | 357.65 | 114.56 |

| Hazard Statements | H302, H312, H314, H332 | H314, H335, H412 |

| Storage Conditions | Ventilated, room temperature | Cool, dark, ventilated |

| UN# / Class | 3261 / Class 8 | 3261 / Class 8 |

Triazine-Based Bromo-Methoxy Derivatives

The triazine derivative Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆, MW 567.35 g/mol) shares bromo and methoxy substituents but differs in core structure and functional groups .

- Reactivity : The triazine core enables nucleophilic aromatic substitution, whereas the target compound’s sulfonyl chloride group favors electrophilic reactions.

- Applications : Triazine derivatives are often used in pharmaceuticals or agrochemicals, whereas sulfonyl chlorides are more common in polymer or dye synthesis.

Halogenated Sulfonyl Chlorides

Compounds like 4-Bromobenzenesulfonyl chloride (C₆H₄BrClO₂S) provide a closer structural analogy. Key comparisons include:

- Electronic Effects : The bromo group in both compounds acts as an electron-withdrawing substituent, activating the sulfonyl chloride toward nucleophilic attack. However, the additional methoxy and propoxy groups in the target compound may modulate solubility and steric accessibility .

- Safety Profile : Bromobenzenesulfonyl chloride shares similar hazards (corrosivity, toxicity) but lacks the multifunctional substituents that complicate handling in the target compound .

Research Findings and Limitations

- Environmental Impact : Both the target compound and MSCl require careful wastewater management to avoid contamination, though the former’s aromatic structure may pose greater persistence risks .

Biological Activity

(3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a bromine atom, a methoxy group, and a propoxy group attached to a phenyl ring, alongside a methanesulfonyl chloride moiety.

Chemical Formula: CHBrClOS

Molecular Weight: 337.67 g/mol

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride group is known for its ability to react with nucleophiles, potentially leading to the inhibition of specific enzymes or pathways.

Antimicrobial Activity

Studies have shown that sulfonyl chlorides can act as potent inhibitors against bacterial pathogens. For instance, compounds structurally related to (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride have demonstrated efficacy against Staphylococcus aureus, suggesting that its biological activity may extend to similar bacteria. A related study reported a reduction in bacterial counts in systemic infection models when treated with sulfonyl-containing compounds, indicating potential therapeutic applications in infectious diseases .

Anticancer Properties

The compound’s structure suggests it may interact with cellular pathways involved in cancer progression. For example, derivatives of similar sulfonyl compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. Such mechanisms are critical for developing new anticancer therapies .

Anti-inflammatory Effects

Compounds like (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride may also exhibit anti-inflammatory properties. Research has indicated that certain sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .

In Vitro Studies

In vitro assays conducted on similar compounds have revealed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, one study found that certain sulfonamide derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

In Vivo Studies

Animal models have been employed to assess the efficacy of related compounds in treating infections and tumors. One notable study demonstrated that treatment with a sulfonamide derivative resulted in a 98% reduction in bacterial load in infected mice . Furthermore, toxicity studies indicated that these compounds could be well tolerated at therapeutic doses.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and lab coats. Respiratory protection with organic vapor cartridges is required if vapor concentrations exceed limits .

- Ventilation : Employ local exhaust ventilation to minimize inhalation risks. Avoid open handling near ignition sources due to flammability concerns .

- Emergency Response : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion/inhalation .

- Storage : Keep in corrosion-resistant containers, away from oxidizers, moisture, and light .

Q. What synthetic routes are reported for preparing (3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride?

- Methodological Answer :

- Step 1 : Sulfonation of precursor aryl compounds (e.g., brominated methoxypropanol derivatives) using methanesulfonic acid or chlorosulfonic acid .

- Step 2 : Optimization of reaction conditions (e.g., 0–5°C, anhydrous solvents like dichloromethane) to suppress side reactions.

- Yield Enhancement : Use scavengers (e.g., triethylamine) to neutralize HCl byproducts. Monitor progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy/propoxy groups) and C NMR (δ 160–165 ppm for sulfonyl chloride) .

- IR Spectroscopy : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) .

- HPLC-Purity : Use C18 columns with acetonitrile/water (70:30) to assess purity (>98% for synthetic batches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (40–60°C, 75% RH) with HPLC monitoring. Compare decomposition rates in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) .

- Mechanistic Analysis : Identify decomposition products (e.g., SO, halogenated byproducts) via GC-MS. Adjust reaction pH to stabilize the sulfonyl chloride group .

Q. What strategies mitigate toxicity risks during in vivo testing of derivatives?

- Methodological Answer :

- Metabolite Screening : Use LC-MS to identify toxic metabolites (e.g., sulfonic acid derivatives) in liver microsome assays .

- Protective Formulations : Encapsulate derivatives in PEGylated liposomes to reduce acute toxicity (LD improvement from 54 ppm to >200 ppm in rodent models) .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to assess electron-withdrawing effects of bromo/methoxy groups on sulfonyl chloride electrophilicity .

- Experimental Validation : Compare reaction rates with amines (e.g., aniline vs. p-nitroaniline) in THF. Track activation energy via Arrhenius plots .

Q. What computational approaches predict the compound’s behavior in novel reaction environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.